molecular formula C17H15NO6 B11036191 (E)-3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one

(E)-3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one

Cat. No.: B11036191
M. Wt: 329.30 g/mol
InChI Key: LTQZENFKBZSLGY-FPYGCLRLSA-N
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Description

(E)-3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of hydroxyl, methoxy, and nitro functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one typically involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with 4-methoxyacetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one: Lacks the nitro group, which affects its reactivity and biological activity.

    (E)-3-(4-Hydroxy-3-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one: Lacks the methoxy group, which influences its solubility and interaction with biological targets.

Uniqueness

(E)-3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)-2-propen-1-one is unique due to the combination of hydroxyl, methoxy, and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H15NO6/c1-23-13-6-4-12(5-7-13)15(19)8-3-11-9-14(18(21)22)17(20)16(10-11)24-2/h3-10,20H,1-2H3/b8-3+

InChI Key

LTQZENFKBZSLGY-FPYGCLRLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]

Origin of Product

United States

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